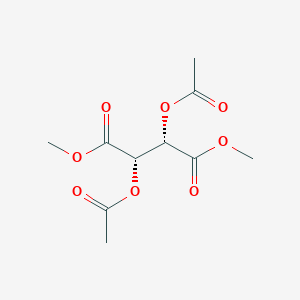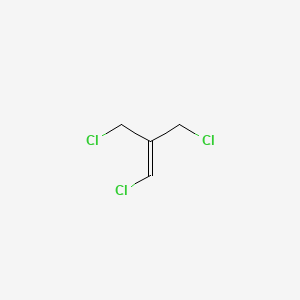
1,3-Dichloro-2-chloromethylpropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-2-chloromethylpropene is an organic compound with the molecular formula C4H5Cl3. It is a chlorinated derivative of propene and is known for its reactivity due to the presence of multiple chlorine atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-chloromethylpropene can be synthesized through the chlorination of propene derivatives. One common method involves the reaction of 1,3-dichloroacetone with a chlorinating agent under controlled conditions . The reaction typically requires a catalyst to facilitate the chlorination process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-2-chloromethylpropene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-chlorine bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include hydroxide ions, amines, and thiols.
Catalysts: Catalysts such as Lewis acids are often employed to enhance the reactivity of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with thiols can produce thioether compounds .
Aplicaciones Científicas De Investigación
1,3-Dichloro-2-chloromethylpropene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-2-chloromethylpropene involves its reactivity with nucleophiles and electrophiles. The presence of multiple chlorine atoms makes it highly reactive, allowing it to form new bonds with other molecules. The molecular targets and pathways involved in its reactions depend on the specific context and the nature of the interacting species .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloroethene: A chlorinated ethene derivative with similar reactivity.
1,3-Dichloropropane: Another chlorinated propene derivative with comparable chemical properties.
Uniqueness
1,3-Dichloro-2-chloromethylpropene is unique due to its specific arrangement of chlorine atoms, which imparts distinct reactivity and chemical behavior. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
13245-65-3 |
|---|---|
Fórmula molecular |
C4H5Cl3 |
Peso molecular |
159.44 g/mol |
Nombre IUPAC |
1,3-dichloro-2-(chloromethyl)prop-1-ene |
InChI |
InChI=1S/C4H5Cl3/c5-1-4(2-6)3-7/h1H,2-3H2 |
Clave InChI |
HPBWGILCMWDPPJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(=CCl)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



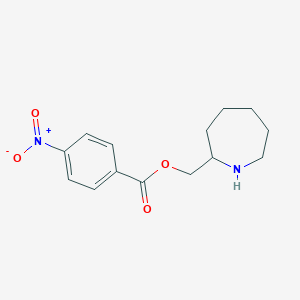
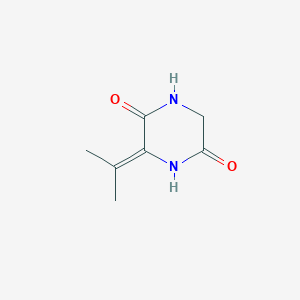
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)



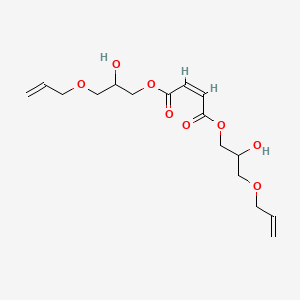

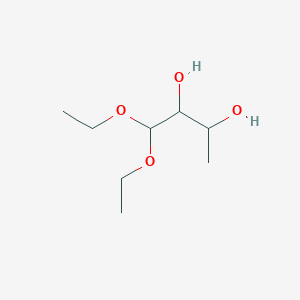
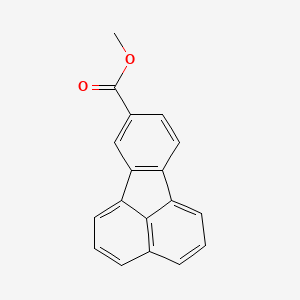
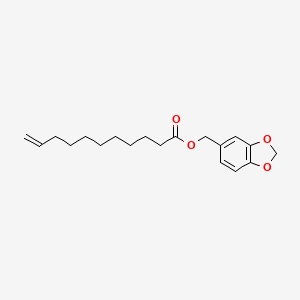
![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)
